
(1-Cyclopropylethylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclopropylethylidene)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a cyclopropylidene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethylidene)hydrazine typically involves the reaction of cyclopropyl ketones with hydrazine derivatives. One common method is the condensation reaction between cyclopropyl methyl ketone and hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclopropyl ketones, followed by their reaction with hydrazine derivatives. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: (1-Cyclopropylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions include oximes, amines, and substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1-Cyclopropylethylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeted therapies.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (1-Cyclopropylethylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity or induction of cell death.
類似化合物との比較
Cyclopropylhydrazine: Similar in structure but lacks the ethylidene group.
Ethylidenehydrazine: Contains the ethylidene group but lacks the cyclopropyl moiety.
Cyclopropylmethylhydrazine: Similar but with a methyl group instead of the ethylidene group.
Uniqueness: (1-Cyclopropylethylidene)hydrazine is unique due to the presence of both the cyclopropyl and ethylidene groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90255-44-0 |
|---|---|
分子式 |
C5H10N2 |
分子量 |
98.15 g/mol |
IUPAC名 |
1-cyclopropylethylidenehydrazine |
InChI |
InChI=1S/C5H10N2/c1-4(7-6)5-2-3-5/h5H,2-3,6H2,1H3 |
InChIキー |
MBOKIINMFMYCTN-UHFFFAOYSA-N |
正規SMILES |
CC(=NN)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


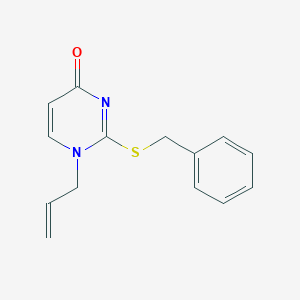
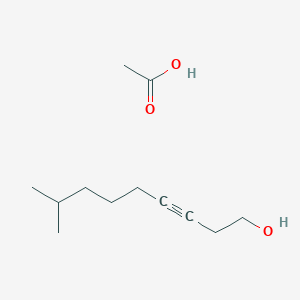
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
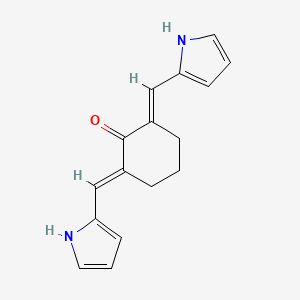
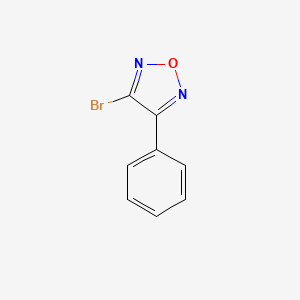
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
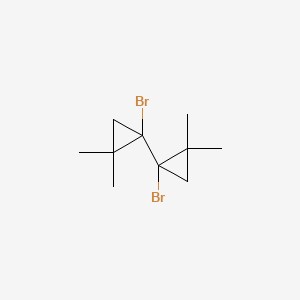
![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
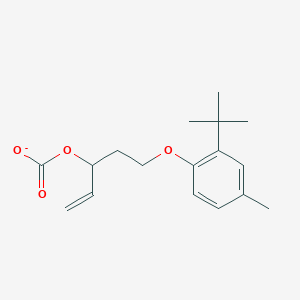
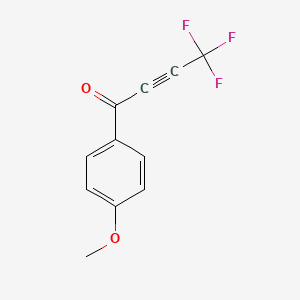
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
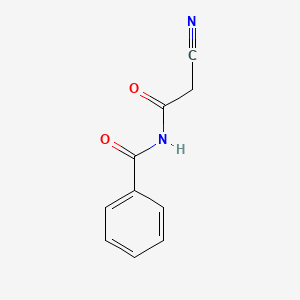
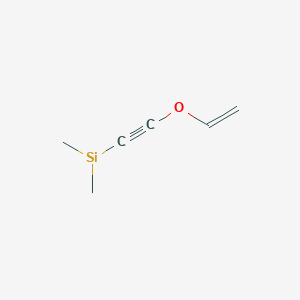
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
